N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamidophenyl group, a chloro substituent, and a triazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Introduction of the Chloro Substituent: The next step involves the chlorination of a suitable benzamide precursor to introduce the chloro group at the desired position.
Formation of the Triazolyl Moiety: The final step involves the cyclization reaction to form the 1,2,4-triazole ring, which is then coupled with the previously synthesized intermediates to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Nucleophiles: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-chlorobenzamide: Lacks the triazolyl moiety.
N-(4-acetamidophenyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro substituent.
N-(4-acetamidophenyl)-2-chloro-4-(1,2,3-triazol-4-yl)benzamide: Contains a different triazole isomer.
Uniqueness
N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the chloro substituent and the 1,2,4-triazole ring, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c1-11(24)21-12-2-4-13(5-3-12)22-17(25)15-7-6-14(8-16(15)18)23-9-19-20-10-23/h2-10H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEKRBOKIITQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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